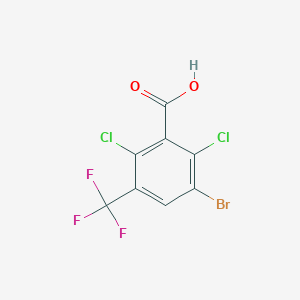
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid is an aromatic carboxylic acid derivative. This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzoic acid core. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the halogenation of a benzoic acid derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Halogenating Agents: For substitution reactions, reagents like bromine, chlorine, and trifluoromethylating agents are commonly used.
Catalysts: Palladium catalysts are often employed in coupling reactions to facilitate the formation of new bonds.
Solvents: Organic solvents like dichloromethane and toluene are frequently used to dissolve the reactants and control the reaction environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted aromatic compounds, while oxidation reactions may produce different carboxylic acid derivatives.
科学的研究の応用
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.
Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism by which 3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical outcomes. The molecular targets and pathways involved are determined by the structure and functional groups of the compound.
類似化合物との比較
Similar Compounds
- 3-Bromo-5-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
Uniqueness
3-Bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of bromine, chlorine, and trifluoromethyl groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical reactivity and properties, making it valuable for specialized applications that other similar compounds may not fulfill.
特性
分子式 |
C8H2BrCl2F3O2 |
|---|---|
分子量 |
337.90 g/mol |
IUPAC名 |
3-bromo-2,6-dichloro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H2BrCl2F3O2/c9-3-1-2(8(12,13)14)5(10)4(6(3)11)7(15)16/h1H,(H,15,16) |
InChIキー |
DULJMLHFOAKDOC-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Cl)C(=O)O)Cl)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















